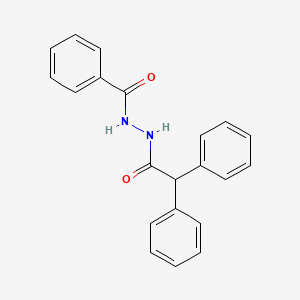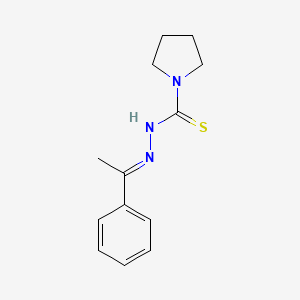
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide, also known as PETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a thiosemicarbazone derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Aplicaciones Científicas De Investigación
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria, by targeting the enzymes involved in the biosynthesis of essential metabolites. In neurodegenerative disorders, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide exerts its pharmacological effects by chelating metal ions and inhibiting the activity of enzymes involved in various metabolic pathways. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of DNA, by chelating the iron ion in its active site. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, by chelating the zinc ion in its active site.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative effects. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and reducing the levels of inflammatory mediators. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to be stable under various conditions and can be easily synthesized in large quantities. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to have low toxicity in vitro and in vivo. However, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several potential future directions for research on N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide. One potential direction is the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide derivatives with improved pharmacological properties, such as increased solubility and specificity for target enzymes. Another potential direction is the investigation of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide-based imaging agents for diagnostic purposes is another potential direction for research.
Métodos De Síntesis
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide can be synthesized through a condensation reaction between 1-phenylethylidene-2,3-dimethyl-1-pyrrolidinecarboxaldehyde and thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the product is obtained through recrystallization from ethanol.
Propiedades
IUPAC Name |
N-[(E)-1-phenylethylideneamino]pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-11(12-7-3-2-4-8-12)14-15-13(17)16-9-5-6-10-16/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,17)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLAYAPMSNCCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N1CCCC1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
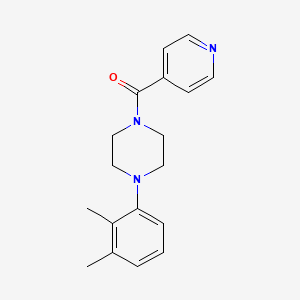
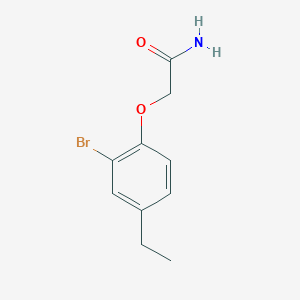
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
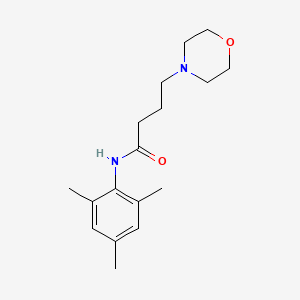
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
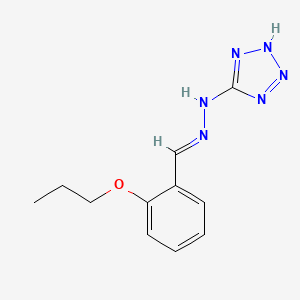
![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
